Lufenuron's primary action is to disrupt chitin synthesis, but it does not directly inhibit the chitin synthase (CHS) enzyme. The specific biochemical interactions are detailed below.
The relationship between this compound exposure and its lethal morphological effects is illustrated in the following pathway:
Pathway from this compound exposure to cellular disruption and organismal death.
The toxicity of this compound varies by insect species, life stage, and population. The table below summarizes key toxicity data and the compound's impact on major metabolites.
Table 1: Toxicity of this compound to Various Insect Pests
| Species | Life Stage | Toxicity Value | Concentration | Key Observations | Source |
|---|---|---|---|---|---|
| Helicoverpa armigera | 3rd-instar larva | LC₅₀ (72h) | 5.506 μg/mL | Mortality from abortive molting & metamorphosis abnormality. | [1] |
| Helicoverpa armigera | 4th-instar larva | LC₅₀ (72h) | 6.036 μg/mL | Slightly less susceptible than 3rd-instar. | [1] |
| Musca domestica | 2nd-instar larva | LC₅₀ | ~732 ppm* | Significant mortality; hexaflumuron was more potent. | [5] |
| Spodoptera frugiperda | Field populations (2019-2020) | Low resistance | N/A | No target-site (I1040M) mutations detected in SfCHSA. | [6] |
Note: The LC₅₀ for M. domestica was calculated based on LC₂₅ and LC₇₅ values provided in the source and is an approximation.
This compound also induces broad metabolic disturbances. A study on M. domestica larvae treated with LC₇₅ concentrations showed significant reductions in key metabolites compared to controls 72 hours post-treatment [5].
Table 2: Impact of this compound on Larval Metabolites (M. domestica)
| Metabolite | Change vs. Control | Biological Implication |
|---|---|---|
| Total Carbohydrate | -43.1% | Severe energy depletion. |
| Total Protein | Significant reduction | Disruption of growth and structural component synthesis. |
| Total Lipid | Significant reduction | Impairment of energy reserves and cell membranes. |
| Cholesterol | Quantitative reduction | Disruption of steroid hormone synthesis (e.g., ecdysone). |
To investigate this compound's effects, standardized bioassays and molecular techniques are employed. The following protocols are cited in the search results.
1. Dietary Overlay Bioassay for Toxicity (Helicoverpa armigera & Spodoptera frugiperda)
2. Gene Expression Analysis via qRT-PCR (Helicoverpa armigera)
Resistance to this compound is a growing concern. A major mechanism involves mutations in the chitin synthase gene.
The experimental workflow for investigating these resistance mechanisms is as follows:
Experimental workflow for characterizing this compound resistance mechanisms.
This compound exerts its effect by indirectly disrupting chitin synthesis, leading to severe developmental defects and insect death. Current research focuses on its precise molecular target, its sublethal metabolic effects, and the emergence of resistance, particularly via mutations in the CHS gene.
Lufenuron's primary mechanism is chitin synthesis inhibition, targeting the insect molting process. The detailed biochemical pathway and disruptive effects are summarized below.
Figure 1: this compound disruption of chitin synthesis pathway in insects
This compound demonstrates potent toxicity against insect pests, with significant impacts even at sublethal concentrations.
Table 1: Toxicity and Developmental Impact of this compound on Helicoverpa armigera Larvae
| Parameter | 3rd-instar Larvae | 4th-instar Larvae |
|---|---|---|
| Lethal Concentration (LC25) | Provided in research [2] | Provided in research [2] |
| Larval Stage Duration | Significantly extended [2] | Significantly extended [2] |
| Pupation Rate | Significantly reduced [2] | Significantly reduced [2] |
| Emergence Rate | Significantly reduced [2] | Significantly reduced [2] |
| Pupal Weight | Significantly reduced [2] | Adversely affected [2] |
The leaf-dipping method provides a standardized approach for evaluating this compound efficacy [2]:
This compound's unique chitin synthesis inhibition mechanism, specificity for immature insect stages, and favorable mammalian safety profile make it an important component of integrated pest management and veterinary parasite control programs. Its effectiveness depends on proper timing and application to target developing larval stages before they mature into reproductive adults.
Lufenuron is a benzoylphenylurea insecticide belonging to the chitin synthesis inhibitor class (IRAC Group 15) that demonstrates exceptional efficacy against multiple insect developmental stages. First discovered and reported in 1989, this compound has established itself as a critical tool in integrated pest management programs worldwide due to its unique mode of action and favorable environmental profile [1]. The compound is classified as a benzoylurea insecticide with additional acaricidal and veterinary applications, making it versatile across agricultural and pharmaceutical domains [1]. Chemically designated as (RS)-1-[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-3-(2,6-difluorobenzoyl)urea, this compound's molecular structure features a hexafluoropropoxy side chain that contributes to its biological activity and environmental persistence [1].
The compound presents as an off-white to pale beige solid with a melting point of 169.1°C and decomposes before reaching its boiling point at approximately 242°C [1]. From a regulatory perspective, this compound is not approved under EC Regulation 1107/2009, with its inclusion having expired, though it remains listed in EU databases and is used in several countries including Morocco [1]. The physicochemical properties of this compound reveal characteristics that significantly influence its environmental behavior and application efficacy, which are detailed in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Conditions | Significance |
|---|---|---|---|
| Molecular Mass | 511.16 g/mol | - | Influences absorption and distribution |
| Water Solubility | 0.046 mg/L | At 20°C, pH 7 | Very low solubility affects runoff potential |
| Octanol-Water Partition Coefficient (Log P) | 5.12 | At 20°C | High lipophilicity indicates potential for bioaccumulation |
| Solubility in Organic Solvents | 460,000 mg/L (acetone); 330,000 mg/L (ethyl acetate) | At 20°C | Formulation guidance for commercial products |
This compound exerts its insecticidal effects through the disruption of chitin synthesis, specifically by inhibiting chitin synthase 1 (CHS1), a critical enzyme in the arthropod cuticle formation process [1] [2]. Chitin, a polymer of N-acetyl glucosamine (GlcNAc), serves as an essential structural component in insect exoskeletons, trachea, midgut, and reproductive tissues, making its biosynthesis a prime target for selective insect control [2]. The complete chitin biosynthesis pathway begins with trehalose and proceeds through eight key enzymatic steps involving: trehalase (TRE), hexokinase (HK), glucose-6-phosphate isomerase (G6PI), glutamine fructose-6-phosphate aminotransferase (GFAT), glucosamine 6-phosphate N-acetyl-transferase (GNPAT), phosphoacetyl glucosamine mutase (PGM), UDP-N-acetylglucosamine pyrophosphorylase (UAP), and chitin synthase (CHS) [2].
Recent transcriptomic analyses in Helicoverpa armigera have revealed that this compound exposure results in the down-regulation of 7 out of 10 chitin synthesis genes, while simultaneously enhancing the expression of two chitin degradation genes [3]. This dual action disrupts the delicate balance between chitin synthesis and degradation, leading to defective cuticle formation and impaired structural integrity during molting cycles. The specific molecular interactions manifest as abnormal endocuticular deposition, ultrastructural abnormalities in the integument, and ultimately abortive molting processes that prove lethal to developing insects [2] [4].
The following diagram illustrates the chitin synthesis pathway and the specific points where this compound exerts its inhibitory effects:
Figure 1: this compound inhibition of chitin synthase in insect cuticle formation
This compound demonstrates concentration-dependent efficacy against a broad spectrum of economically significant insect pests, with particular potency against immature developmental stages. Bioassay results against Helicoverpa armigera larvae revealed LC₅₀ values of 5.506 μg/mL and 6.036 μg/mL for 3rd and 4th instar larvae respectively at 72 hours post-treatment [2]. The lethal concentration values and corresponding toxicity regression equations demonstrate consistent concentration-mortality relationships, with lower instars generally showing greater susceptibility [2]. This compound's efficacy extends across multiple insect orders, exhibiting excellent activity against Lepidoptera and Coleoptera larvae, fleas, leaf miners, fruit flies, and rust mites [1].
Table 2: this compound Efficacy Against Target Pests
| Target Organism | Life Stage Affected | Efficacy Metrics | Application Context |
|---|---|---|---|
| Helicoverpa armigera | 3rd and 4th instar larvae | LC₅₀: 5.506-6.036 μg/mL | Agricultural crops |
| Tribolium castaneum | Larvae | 100% mortality for 3 months | Stored grain protection |
| Lepeophtheirus salmonis (Sea lice) | Copepodid stage | >95% reduction at chalimus I stage | Aquaculture |
| Spodoptera exigua | Larvae | Significant molting disruption | Vegetable crops |
| Ctenocephalides felis (Fleas) | Larvae | Effective growth regulation | Veterinary applications |
At sublethal concentrations, this compound induces significant developmental disruptions including extended larval and pupal duration, reduced pupation and emergence rates, and adverse effects on pupal weight [3]. These trans-stadial effects demonstrate the compound's capacity to impact insect populations beyond immediate mortality, potentially suppressing reproduction and subsequent generation establishment. In Helicoverpa armigera, treatment with LC₂₅ this compound significantly extended developmental timelines and reduced pupation rates by approximately 30%, highlighting its profound impact on insect life cycle completion [3].
This compound presents a complex ecotoxicological profile characterized by high persistence and potential bioaccumulation, necessitating careful environmental assessment. The compound is classified as a "forever chemical" based on its environmental persistence (sediment DT₅₀ > 90 days) and bioaccumulation potential (Log P ≥ 5) [1]. With a high octanol-water partition coefficient (Log P = 5.12) and extremely low water solubility (0.046 mg/L at 20°C, pH 7), this compound demonstrates affinity for sediment binding and potential for trophic transfer in aquatic ecosystems [1].
Ecotoxicological assessments reveal significant species-specific susceptibility, with particular concern for aquatic invertebrates and fish. Acute toxicity testing in Colossoma macropomum demonstrated a 96-hour LC₅₀ value of 0.58 mg/L, with exposed fish exhibiting respiratory distress, altered swimming behavior, and histopathological gill damage [5]. Chronic exposure at sublethal concentrations (2-4 μg/L) induced oxidative stress in grass carp (Ctenopharyngodon idella), manifested through tissue-specific alterations in antioxidant enzyme activities including superoxide dismutase (SOD), peroxidase (POD), catalase (CAT), and glutathione (GSH) levels [6].
The environmental fate profile extends to terrestrial ecosystems, where this compound's soil adsorption characteristics influence its mobility and potential for groundwater contamination. While comprehensive terrestrial ecotoxicological data are limited in the available literature, the compound's physicochemical properties suggest moderate to high soil adsorption potential, which may reduce leaching but prolong soil residence time in treated agricultural areas.
Standardized bioassay methods for this compound efficacy assessment vary according to target species and life stage. For Lepidoptera larvae such as Helicoverpa armigera, researchers have employed a leaf-dipping methodology with slight modifications [2] [3]. The protocol involves preparing stock solutions of this compound dissolved in acetone with 0.1% Triton X-100, followed by serial dilution to working concentrations ranging from 0.125 to 8 μg/mL using an aqueous solution of 0.1% (w/v) Triton X-100 [3]. Artificial diet cubes (approximately 1 cm³) are immersed in the treatment solutions for 5 seconds, air-dried for 2 hours at room temperature, and placed in individual wells of 24-well plates, with one larva transferred per well [3]. Mortality assessments are typically conducted at 72 hours post-treatment, with larvae showing no movement upon gentle stimulation classified as dead [3].
For aquatic applications against sea lice (Lepeophtheirus salmonis), bioassays involve exposing the first parasitic stage to 700 ppb this compound for three hours, resulting in over 90% reduction in survival to the chalimus II life stage [4]. In-feed treatment administration for salmon smolts demonstrates greater than 95% reduction by the chalimus I stage, highlighting the differential efficacy based on application method and exposure route [4].
Assessment of oxidative stress parameters in non-target organisms requires precise biochemical methodologies. In recent ecotoxicological studies, fish such as grass carp (Ctenopharyngodon idella) are exposed to sublethal this compound concentrations (2-4 μg/L) for extended periods (up to 33 days) [6]. Tissue samples (liver, kidney, gills, heart, and brain) are collected at predetermined intervals (e.g., days 11, 22, and 33), with animals euthanized by immersion in MS-222 solution (250 mg/L water for 10 minutes) prior to dissection [6]. Excised organs are homogenized in ice-cold phosphate-buffered saline, and antioxidant enzyme activities including superoxide dismutase (SOD), peroxidase (POD), catalase (CAT), and glutathione (GSH) are quantified spectrophotometrically using established protocols [6].
Residue analysis and quantification of this compound in various matrices employ sophisticated chromatographic techniques. A validated gas chromatography-mass spectrometry (GC-MS) method for wheat flour matrices utilizes single-step solid-liquid extraction with ethyl acetate, followed by clean-up using Primary Secondary Amine (PSA) as a sorbent prior to instrumental analysis [7]. This method demonstrates excellent sensitivity with a limit of detection of 5 ng/mL (S/N ≈ 3) and limit of quantification of 50 ng/mL, with linear calibration in the range of 50-1000 ng/mL (r² = 0.998) and average recovery of 98.23±2.52% for spiked samples [7].
The regulatory landscape for this compound varies significantly across jurisdictions, with implications for its development and application. Under EC Regulation 1107/2009, this compound is not approved, with its inclusion having expired, though it remains listed in EU databases [1]. The dossier rapporteurs were designated as Spain and Hungary during the evaluation process [1]. Despite this European regulatory status, this compound maintains approvals in other regions including Morocco and continues to be developed for specialized applications such as sea lice control in Chilean aquaculture [1] [8].
From a resistance management perspective, this compound represents a critical tool in insecticide resistance management (IRM) programs due to its unique mode of action (IRAC Group 15) and low incidence of cross-resistance. However, recorded resistance in Drosophila melanogaster underscores the importance of implementing strategic rotation programs to preserve efficacy [1]. The combination of RNAi technology with this compound treatment demonstrates promise for managing resistant populations, as evidenced by research showing that knockdown of specific chitin synthesis genes significantly increases larval susceptibility to this compound in Helicoverpa armigera [3].
This compound remains a valuable insect growth regulator with demonstrated efficacy against numerous economically significant pests across agricultural and veterinary domains. Its unique mechanism of action as a chitin synthesis inhibitor provides a selective toxicity profile favorable for integrated pest management programs targeting arthropod pests while minimizing impacts on vertebrates. However, the environmental persistence and ecotoxicological concerns highlighted in recent research necessitate careful consideration in regulatory decisions and application practices.
The IRAC classification system organizes insecticides based on their target site or mode of action to support effective resistance management. Lufenuron's specific classification is detailed below.
| Feature | Description for this compound |
|---|---|
| IRAC Group | 15 [1] [2] |
| Group Name | Inhibitors of chitin biosynthesis, type 0 (affecting CHS1) [2] |
| Primary Mode of Action | Systemic, selective, stomach-acting inhibitor of chitin synthesis [1]. |
| Biochemical Target | Interferes with the enzyme chitin synthase 1 (CHS1), blocking the polymerization step of chitin formation [1]. |
| Biological Effect | Disrupts molting (ecdysis) in larval stages and prevents proper hatching of eggs; also leads to abnormal endocuticle formation and epidermal cell degeneration in adults [3]. |
The following diagram illustrates the sequence of this compound's action in insects, from ingestion to physiological effects.
This compound mode of action: from ingestion to population-level effects.
Recent studies reveal toxic effects of this compound on non-target organisms, including birds and mammals, at high or prolonged doses. Key findings from these experimental studies are summarized below.
A 2025 study exposed broiler chickens to this compound (4-16 mg/kg) for 39 days, showing dose-dependent toxic effects [4] [5].
| Parameter Assessed | Key Findings |
|---|---|
| Hematology | Significant decrease in RBC count, PCV, and hemoglobin. Significant increase in WBC count [4] [5]. |
| Serum Biochemistry | Significant increase in liver enzymes (ALT, AST, ALP), renal biomarkers (urea, creatinine), and cardiac biomarkers (cholesterol, creatinine kinase) [4] [5]. |
| Oxidative Stress | Induced oxidative stress and depletion of antioxidant enzymes (SOD, GSH, POD, CAT) in heart, liver, and kidneys [4] [5]. |
| Histopathology | Dose-dependent histoarchitectural alterations in liver, kidneys, and heart [4] [5]. |
Experimental Protocol (Chicken Study):
A 2020 study investigated effects on pregnant rats and fetuses during organogenesis [6].
| Parameter Assessed | Key Findings |
|---|---|
| Maternal & Fetal Effects | Reduced maternal weight gain, asymmetrical fetal distribution in uterine horns, resorption sites, and uterine bleeding [6]. |
| Fetal Development | Fetal growth retardation, morphological malformations (e.g., hematoma, foot loss), and skeletal deformations (e.g., unossified skulls, deformed ribs) [6]. |
| Genotoxicity & Oxidative Stress | DNA fragmentation, cell cycle perturbation, increased malondialdehyde, decreased antioxidant enzymes (GPx, SOD) in liver of dams and fetuses [6]. |
Experimental Protocol (Rat Study):
The following table summarizes key data on Lufenuron's properties that dictate its environmental behavior and persistence [1].
| Property | Value | Conditions / Notes | Implication / Data Reliability |
|---|---|---|---|
| Water Solubility | 0.046 mg/L | At 20°C and pH 7 | Very low, indicates strong hydrophobic nature [1]. |
| Octanol-Water Partition Coefficient (Log P) | 5.12 | At 20°C | Very high, indicates high potential for bioaccumulation [1]. |
| Soil DT₅₀ (Laboratory) | 107 days | Value for "soil" | Persistent. Exceeds the 90-day threshold for environmental persistence [1]. |
| Soil DT₅₀ (Field) | 28 days | - | Moderately persistent. Shorter than lab values, indicating influence of field conditions [1]. |
| Sediment DT₅₀ | 188 days | - | Very persistent. Suggends long-term residue in sediment systems [1]. |
| Water-Sediment System DT₅₀ | 69 days | - | Persistent. Exceeds the 60-day threshold for persistence in field studies [1]. |
This compound is classified as a "forever chemical" based on its high ecotoxicity, environmental persistence, and bioaccumulation potential (Log P > 5) [1]. Its very low water solubility and high Log P value explain its high adsorption to soil and organic carbon, reducing mobility but increasing persistence in the terrestrial environment [1].
The diagram below illustrates the distribution and primary effects of this compound in the environment based on available data.
This compound's environmental distribution, persistence, and established toxicological effects.
This compound's high adsorption and persistence create potential for chronic exposure, leading to toxic effects. A 2020 study on pregnant rats demonstrated that chronic exposure to residual levels (0.4 and 0.8 mg/kg) during the organogenesis period caused teratogenic, genotoxic, and oxidative stress effects in both dams and fetuses [2]. Effects included fetal growth retardation, morphological malformations, skeletal deformations, increased DNA fragmentation in liver cells, and oxidative stress [2]. This suggests a potential transgenerational risk that extends beyond direct aquatic toxicity.
For researchers investigating the environmental behavior of pesticides like this compound, here are methodologies from studies on similar compounds.
A study on the herbicide isoproturon provides a transferable protocol for assessing soil mobility and mitigation strategies [3].
The following protocol is based on the this compound study on pregnant rats, which can be adapted for other mammalian models [2].
This guide synthesizes the current technical understanding of this compound's environmental profile. The data indicates that its high persistence and bioaccumulation potential, coupled with emerging evidence of teratogenic and genotoxic effects, warrant careful environmental monitoring and further research.
Lufenuron, a benzoylurea-class chitin synthesis inhibitor, represents a cornerstone of modern insect growth regulator (IGR) insecticides. Its primary mode of action centers on the disruption of chitin polymerization and deposition, essential processes for insect development and metamorphosis. This technical whitepaper synthesizes current research to provide a comprehensive overview of this compound's metabolic targets, sublethal effects on insect physiology, and appropriate methodological approaches for investigating its activity. Understanding this compound's precise mechanisms is crucial for developing effective resistance management strategies and optimizing integrated pest management (IPM) programs against economically significant insect pests such as Helicoverpa armigera and Spodoptera frugiperda.
Recent research has revealed that this compound's insecticidal activity extends beyond simple chitin synthesis inhibition to include complex endocrine disruptions and transgenerational effects that significantly impact pest population dynamics. The compound demonstrates high efficacy against larval stages while exhibiting novel properties at sublethal concentrations, including extended developmental durations, reduced reproductive capacity, and altered gene expression profiles in metabolic pathways. This report provides detailed experimental protocols, quantitative toxicity data, and visual pathway analyses to support research activities and insecticide development efforts targeting chitin metabolic pathways in insect systems.
This compound exerts its insecticidal effects primarily through specific inhibition of key enzymatic processes in the chitin biosynthesis pathway:
The following diagram illustrates this compound's key inhibition points within the insect chitin synthesis pathway:
Figure 1: this compound inhibition points in insect chitin synthesis pathway. Key enzymes targeted include trehalase (TRE), chitin synthase (CHS), glucosamine 6-phosphate N-acetyl-transferase (GNPAT), phosphoacetyl glucosamine mutase (PGM), and UDP-N-acetylglucosamine pyrophosphorylase (UAP).
The molecular inhibition of chitin synthesis pathways results in profound physiological consequences for insect development:
Researchers should employ the following standardized bioassay protocols to evaluate this compound toxicity against target insect species:
To evaluate this compound's effects on chitin metabolism genes, implement the following RNA isolation and qRT-PCR protocol:
Chitin content quantification and biochemical measurements provide critical data on this compound's physiological effects:
The table below summarizes toxicity data for this compound against economically important insect pests:
Table 1: Toxicity of this compound against key lepidopteran pests
| Insect Species | Life Stage | LC₅₀ (mg/L) | LC₂₅ (mg/L) | LC₁₀ (mg/L) | Reference |
|---|---|---|---|---|---|
| Spodoptera frugiperda | 3rd instar larvae | 0.490 | 0.240 | 0.127 | [2] |
| Spodoptera frugiperda | 3rd instar larvae | 0.990 | - | - | [4] |
| Helicoverpa armigera | 3rd instar larvae | - | - | - | [1] |
Exposure to sublethal this compound concentrations produces significant developmental impacts that reduce insect fitness:
Table 2: Sublethal effects of this compound on insect development and reproduction
| Parameter | Effect of LC₂₅ this compound | Effect of LC₁₀ this compound | Species | Reference |
|---|---|---|---|---|
| Larval Duration | Significantly extended | Extended | H. armigera | [1] |
| Pupation Rate | Significantly reduced | Reduced | H. armigera | [1] |
| Pupal Weight | Significantly reduced | Reduced | H. armigera | [1] |
| Adult Emergence | Significantly reduced | Reduced | H. armigera | [1] |
| Egg Hatching | Significantly reduced | Reduced | S. frugiperda | [2] |
| Fecundity | Reduced | Stimulated (hormesis) | S. frugiperda | [2] |
Beyond direct chitin synthesis inhibition, this compound interferes with critical endocrine pathways regulating insect development and reproduction:
The following diagram illustrates this compound's multidimensional effects on insect endocrine signaling and reproductive physiology:
Figure 2: Multidimensional effects of this compound on insect systems. Direct chitin pathway inhibition combines with endocrine disruption to impact development and reproduction.
Recent research has revealed that this compound exposure can induce significant transgenerational impacts that extend to unexposed offspring generations:
The complex metabolic impacts of this compound on insect systems present several promising research avenues for both applied and fundamental insect science:
Lufenuron is a benzoylurea insecticide that acts as a chitin synthesis inhibitor. Monitoring its residues in food commodities is crucial for consumer safety and compliance with Maximum Residue Limits (MRLs) [1] [2]. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the established technique for this analysis due to its high sensitivity and selectivity.
This section details a generalized and validated protocol for determining this compound residues in plant matrices, adaptable for various crops.
1.1 Principle Samples are extracted with acetonitrile and purified using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. The extracts are then analyzed by LC-MS/MS, and this compound is quantified using the external standard method.
1.2 Materials and Reagents
1.3 Equipment
1.4 Detailed Procedure
The following diagram illustrates the complete analytical workflow.
The following table summarizes typical validation parameters for the analysis of this compound in vegetable matrices using the described QuEChERS/LC-MS/MS method, as reported in recent literature.
Table 1: Summary of Method Validation Parameters for this compound in Plant Matrices
| Validation Parameter | Reported Performance | Matrix | Reference |
|---|---|---|---|
| Linearity Range | -- | -- | Calibration curves are typically linear over a defined range (e.g., 0.001-0.5 mg/L). |
| Limit of Detection (LOD) | 0.14 µg/kg | Green beans, Peas, Chili | [5] |
| Limit of Quantification (LOQ) | 0.01 mg/kg | Cabbage | [3] |
| Recovery (%) | 77% - 97% (Peppers) | Peppers | [4] |
| 88% - 110% (Cabbage) | Cabbage | [3] | |
| Precision (RSD%) | ≤ 12.4% | Cabbage | [3] |
| 13% (Peppers) | Peppers | [4] |
This section provides context and results from real-world applications of this compound analysis.
3.1 Field Trial Data and Pre-Harvest Intervals (PHI) Field trials are conducted to determine the dissipation kinetics of this compound and to establish a safe Pre-Harvest Interval (PHI). The half-life and terminal residues are critical for risk assessment.
Table 2: Terminal Residues and Half-Lives of this compound in Various Crops | Commodity | Application Dosage | Half-Life (Days) | Terminal Residue at PHI (mg/kg) | Reference | | :--- | :--- | :--- | :--- | :--- | | Cabbage | Recommended dosage | -- | ≤ 0.02 (at 21-day PHI) | [3] | | Peppers | Single and double dose | 4.3 - 7.5 | -- | [4] | | Chili Peppers | Under Egyptian field conditions | 9.6 | -- | [5] |
3.2 Dietary Risk Assessment The chronic dietary risk is expressed as a percentage of the Acceptable Daily Intake (ADI). For this compound, the ADI is 0.015 mg/kg body weight per day [1].
3.3 Regulatory Context: EU Import Tolerances The European Food Safety Authority (EFSA) has established import tolerances for this compound in various commodities based on use patterns in exporting countries. The enforcement residue definition is "this compound (any ratio of constituent isomers)" for plant products [1]. For example, the MRL for grapefruits imported from Brazil was set at 0.3 mg/kg [1].
Lufenuron is a benzoylurea insecticide that acts as a chitin synthesis inhibitor, effectively controlling pests on various crops [1]. Monitoring its residues in vegetables is crucial for food safety, as studies have indicated potential chronic dietary risks, particularly for children [1]. The QuEChERS method is particularly suitable for this compound analysis because it provides an efficient mechanism for extracting this non-polar compound from complex vegetable matrices with minimal steps and reduced solvent use [2].
The table below summarizes typical performance characteristics you should aim for when validating a QuEChERS method for this compound in vegetables.
| Validation Parameter | Target Performance | Experimental Results from Literature |
|---|---|---|
| Average Recovery | 70-120% [4] | 81.7-121.6% in Brassica rapa chinensis [4] |
| Precision (RSD) | <20% [4] | Reported as acceptable in validated studies [3] |
| Linearity | R² > 0.990 [4] | R² > 0.99 in the range of 1-200 μg/kg [4] |
| Limit of Quantification (LOQ) | - | 0.03 mg/kg in tomato [3]; 2-10 μg/kg in other matrices [4] |
| Matrix Effect | To be evaluated | Can be significant; use matrix-matched calibration [1] |
Lufenuron is a benzoylurea insecticide that inhibits chitin synthesis in target insects, making it effective against Lepidoptera pests in various crops, including apples [1]. Monitoring its residue levels is crucial for ensuring compliance with food safety standards. The European Union has set a Maximum Residue Limit (MRL) for this compound in apples at 0.5 mg/kg [1]. This document outlines a rapid, sensitive, and reliable Ultra Performance Liquid Chromatography (UPLC) method for quantifying this compound residues in apples and soil.
This method simplifies sample preparation by eliminating a purification step, saving time and cost without compromising quantitative analysis [1].
The following table summarizes the key validation parameters for the UPLC method.
| Parameter | Apple | Soil |
|---|---|---|
| Linear Range (mg/L) | 0.025 - 2.5 | 0.025 - 2.5 |
| Correlation Coefficient (R²) | ≥ 0.9997 | ≥ 0.9997 |
| Average Recovery (%) | 83.6 - 105.2 | 83.6 - 105.2 |
| Relative Standard Deviation (RSD, %) | 0.7 - 6.1 | 0.7 - 6.1 |
| Method Detection Limit (mg/kg) | 0.01 | 0.01 |
Source: [1]
Recent field studies on various crops provide insights into the dissipation kinetics and terminal residue levels of this compound, which are critical for determining appropriate pre-harvest intervals (PHIs).
The table below consolidates data from field trials on different crops.
| Crop | Half-life (Days) | Application Dose | Terminal Residues (mg/kg) | PHI (Days) |
|---|---|---|---|---|
| Pak Choi [2] | 2.02 - 5.13 | 30 g a.i./ha | < LOQ - 0.29 | 7, 10 |
| Apple [3] | 11.3 - 16.1 | Recommended (RD) | Data for model fitting | - |
| Apple [3] | 11.3 - 16.1 | 3x Recommended (3RD) | Data for model fitting | - |
Notes: LOQ (Limit of Quantification); g a.i./ha (grams of active ingredient per hectare); PHI (Pre-Harvest Interval).
A 2025 study on apples found that a double-exponential decay model most accurately described the dissipation pattern of this compound, outperforming zero-, first-, and second-order kinetic models. This model is crucial for calculating Pre-Harvest Residue Limits (PHRLs) to help farmers determine the safest time to harvest apples, ensuring residues are below the MRL [3].
Dietary risk assessments indicate that the consumption of crops with this compound residues, when used according to Good Agricultural Practices (GAP), poses acceptable risks to consumers.
To clearly present the process from sample analysis to risk assessment, the following workflow diagram integrates the key steps.
The following diagram illustrates the superior fit of the double-exponential decay model for predicting this compound residue levels over time, which is key for establishing PHRLs.
The detailed UPLC method and supporting data provided in these application notes offer a robust framework for researchers to monitor this compound residues.
This section details a validated GC-MS method for determining lufenuron in a wheat flour matrix, as described in the foundational study [1] [2].
The table below summarizes the key validation parameters reported for this GC-MS method [1] [2].
| Validation Parameter | Result / Value |
|---|---|
| Limit of Detection (LOD) | 5 ng/mL |
| Limit of Quantification (LOQ) | 50 ng/mL |
| Linear Range | 50 - 1000 ng/mL |
| Coefficient of Determination (r²) | 0.998 |
| Average Recovery | 98.23% |
| Recovery Relative Standard Deviation (R.S.D.) | ± 2.52% |
The method was successfully applied to monitor this compound residues in treated wheat flour over three months. Although residue concentrations were uneven, they were sufficient to cause 100% mortality of Tribolium castaneum (red flour beetle) larvae throughout the storage period, confirming its bio-efficacy against stored product pests [1] [2].
A more recent method for determining this compound in a high-water-content vegetable matrix (pak choi) uses UHPLC-MS/MS, offering high sensitivity and specificity [3].
The following table consolidates data from studies on this compound's behavior in different crops and its regulatory status.
| Aspect | Findings / Value | Context / Matrix |
|---|---|---|
| Dissipation Half-Life | 2.02 - 5.13 days | In pak choi, influenced by temperature and climate [3] |
| Toxicological Reference (ADI) | 0.015 mg/kg bw per day | Acceptable Daily Intake established by EFSA [4] |
| Processing Factor (Orange Oil) | 24 | Significant concentration of residues in citrus oil during processing [4] |
| Enforcement Residue Definition | This compound (any ratio of constituent isomers) | For both plant products and risk assessment [4] |
| Reported Terminal Residues | < LOQ to 0.29 mg/kg | In pak choi, below Maximum Residue Limits (MRLs) [3] |
The diagram below illustrates the sample preparation and analysis workflow for the QuEChERS/UHPLC-MS/MS method for this compound in pak choi, based on the protocol above [3].
When developing or applying methods for this compound analysis, consider these points from the literature:
This compound is a benzoylphenylurea insecticide belonging to the class of chitin synthesis inhibitors (CSIs) that exhibits exceptional activity against various insect pests, particularly those infesting stored products [1]. As a novel insect growth regulator, this compound disrupts insect development by interfering with chitin deposition during molting and metamorphosis, leading to abortive molting and eventual insect death [2]. The red flour beetle, Tribolium castaneum (Herbst) (Coleoptera: Tenebrionidae), represents a cosmopolitan stored product pest that causes severe quantitative and qualitative losses to a broad range of stored grain commodities worldwide [3] [4]. This pest infests seeds, kernels, and processed cereal products, with both larvae and adults feeding on broken grains or the remains left by primary pests [5]. The significance of T. castaneum extends beyond direct feeding damage, as infestations result in contamination with aflatoxins and other metabolites that render stored products unfit for human consumption [4].
The economic importance of T. castaneum management has intensified with increasing restrictions on conventional fumigants and growing concerns about insecticide resistance [3] [4]. Traditional chemical controls such as phosphine, malathion, methyl bromide, chlorpyrifos-methyl, and deltamethrin face challenges including resistance development, pesticide residues, and environmental issues [4]. In this context, this compound emerges as a promising biorational alternative for integrated pest management in mills, warehouses, and food storage facilities due to its unique mode of action, specificity to insects, and low eco-toxicity profile [3] [2].
This compound specifically targets the chitin biosynthesis pathway in insects, a critical biochemical process completely absent in vertebrates, making it a highly selective insecticide with minimal mammalian toxicity [2]. Chitin, a polymer of N-acetyl glucosamine (GlcNAc), serves as an essential structural component of the insect exoskeleton (cuticle), trachea, midgut peritrophic matrix, and ovarian tissues, providing barrier functions and structural support during growth and development [2]. The compound operates through a post-catalytic inhibition mechanism that disrupts the final steps of chitin polymerization and deposition, rather than directly inhibiting the chitin synthase enzyme itself [2].
The molecular mechanism of this compound involves interference with chitin synthase genes (CHS1 and CHS2) that are specialized for different tissues: CHS1 is predominantly expressed in ectoderm-derived epidermal cells (epidermis and trachea), while CHS2 is specifically involved in chitin production for the midgut peritrophic matrix [2]. When insects are exposed to this compound, either through ingestion or contact, the compound disrupts the precise coordination between chitin synthetic enzymes (chitin synthases) and chitinolytic enzymes (chitinases and β-N-acetyl-glucosaminidases) that normally work in concert during the molting process [2]. This disruption manifests as:
The resulting cuticular abnormalities prevent proper molting, leading to lethal developmental malformations at critical transition stages (larval-larval molts, larval-pupal transformation, and pupal-adult emergence) [3] [2]. Sublethal exposures produce similar but non-fatal effects that nevertheless impact insect fitness through prolonged developmental times, reduced fecundity, and diminished egg viability [3].
Figure 1: Biochemical pathway of chitin synthesis and this compound inhibition mechanism. This compound disrupts the final step of chitin polymerization, leading to defective cuticle formation and eventual insect death during molting.
Extensive laboratory studies have demonstrated that this compound exhibits significant bioactivity against all developmental stages of T. castaneum, with particular potency against immature stages [3]. The compound shows both direct lethal effects and powerful sublethal impacts that reduce population growth even at minimal concentrations. When tested against fifth instar larvae, this compound caused dose-dependent mortality and profoundly disrupted development to adulthood [3] [4]. The sublethal effects manifest as prolonged larval duration, reduced larval weight, inhibition of pupation, and suppression of adult emergence in concentration-dependent responses [3].
Table 1: this compound efficacy against different life stages of Tribolium castaneum
| Life Stage | Concentration Range | Exposure Period | Biological Response | Reference |
|---|---|---|---|---|
| Eggs | 0.02-0.08 ppm | Throughout embryonic development | 36-72% reduction in hatchability | [3] |
| Larvae (5th instar) | 0.02-0.08 ppm | Until adult emergence | 45-92% mortality; 15-40% prolonged development | [3] [4] |
| Pupae | 0.02-0.08 ppm | Entire pupal stage | 25-65% mortality; 20-55% malformed adults | [3] |
| Adults | 0.02-0.08 ppm | 48-72 hours | Reduced fecundity (50-85%) and fertility (40-80%) | [3] |
Remarkably, this compound demonstrates transovarial activity whereby treated adults produce non-viable eggs, providing a powerful suppression mechanism against subsequent generations [3]. This unique property enables this compound to break the pest's reproductive cycle and provides extended population control beyond initial application.
Recent comparative studies evaluating the baseline susceptibility of various T. castaneum field populations to multiple insecticides have established this compound's consistent performance across different geographical strains [4]. Research conducted on populations collected from five districts in Southern Punjab, Pakistan (Multan, Bahwalpur, Lodhran, Muzaffargarh, and Vehari) demonstrated that this compound exhibited superior toxicity compared to other insect growth regulators including pyriproxyfen, methoxyfenozide, and cyromazine in most studied populations [4].
Table 2: Comparative toxicity of this compound against different geographic strains of T. castaneum
| Geographic Strain | LC₅₀ (ppm) | 95% Confidence Limits | Slope ± SE | Toxicity Ranking Among IGRs |
|---|---|---|---|---|
| Multan | 0.043 | 0.031-0.058 | 2.14 ± 0.32 | 1 (Most toxic) |
| Bahwalpur | 0.038 | 0.027-0.052 | 2.23 ± 0.35 | 1 |
| Lodhran | 0.041 | 0.030-0.055 | 2.18 ± 0.31 | 1 |
| Muzaffargarh | 0.046 | 0.034-0.061 | 2.09 ± 0.33 | 1 |
| Vehari | 0.039 | 0.028-0.053 | 2.26 ± 0.34 | 1 |
The exceptional consistency of this compound's toxicity across different geographic strains highlights its reliable field performance and reduced potential for resistance development compared to conventional insecticides [4]. When evaluated alongside other management options, the efficacy hierarchy established was: white kaolin clay > this compound > diatomaceous earth (100% food grade) > methoxyfenozide > pyriproxyfen [5]. This positioning confirms this compound as the most effective chemical intervention among the tested IGRs.
The adulticide bioassay evaluates the contact toxicity of this compound against adult T. castaneum using an impregnated-paper assay method [4]. This protocol assesses both immediate mortality and sublethal reproductive effects when exposed adults are transferred to untreated flour for oviposition studies.
Preparation of test concentrations: Prepare five serial dilutions of this compound causing >0% and <100% mortality using serial dilution method in appropriate solvent [4].
Treatment of substrate: Immerse Whatman filter papers in the test concentrations for 10 seconds, then air-dry at 25-30°C for 3-4 minutes to evaporate residual solvent [4].
Experimental setup: Place ten adult beetles in each treated Petri dish, with three replicates per concentration. Include solvent-treated controls.
Exposure and monitoring: Maintain exposed insects under controlled conditions (27±2°C, 65±5% RH). Assess mortality after 48 and 72 hours of exposure [4].
Reproductive effects assessment: Transfer surviving adults to untreated wheat flour-yeast medium (4:1) and allow oviposition for 7 days. Evaluate fecundity (eggs/female) and fertility (hatchability) [3].
Data collection: Record mortality counts, fecundity metrics, and hatchability rates. Calculate corrected mortality using Abbott's formula when necessary [3].
Figure 2: Workflow diagram for adulticide bioassay protocol assessing both direct mortality and sublethal reproductive effects of this compound on T. castaneum adults.
This protocol evaluates the toxicity and developmental disruption of this compound against larval stages of T. castaneum through diet incorporation methodology [4]. The assay measures both lethal effects and sublethal impacts on development, including prolongation of larval duration, inhibition of pupation, and suppression of adult emergence.
Preparation of treated diet: Prepare this compound concentrations in appropriate solvent and thoroughly mix with 20g wheat flour in plastic cups. Allow to air-dry completely at room temperature [4].
Experimental setup: Introduce thirty fifth instar larvae into each treatment cup, with three replicates per concentration. Include untreated controls with solvent-only treated flour.
Maintenance and monitoring: Maintain cultures under controlled conditions (27±2°C, 65±5% RH, darkness). Provide fresh untreated diet if necessary to prevent starvation.
Developmental assessment: Monitor daily for larval mortality, pupation, and adult emergence. Record developmental duration from larval exposure to adult emergence.
Sublethal endpoint evaluation:
Data recording: Document all mortality events, developmental abnormalities, and reproductive parameters for statistical analysis.
This protocol determines the persistence of bioactivity and chemical residues of this compound in treated wheat flour over time, establishing correlation between analytical detection and biological efficacy [1].
Sample preparation: Treat wheat flour with this compound at recommended application rate (0.02-0.08 ppm), store under simulated storage conditions (25°C, 60% RH) [1].
Extraction: Subject treated flour samples (2g) to single-step solid-liquid extraction with 10mL ethyl acetate, vortex for 2 minutes, centrifuge at 3000×g for 5 minutes [1].
Cleanup: Transfer supernatant to PSA sorbent tubes for cleanup, elute with additional ethyl acetate, evaporate to dryness under gentle nitrogen stream.
Reconstitution: Reconstitute residue in 1mL acetonitrile for GC-MS analysis.
Chromatographic conditions:
Quantification: Construct calibration curve (50-1000 ng/mL, r²≥0.998), calculate residues in samples against standard curve [1].
For optimal management of T. castaneum in stored products, this compound applications should be integrated within a comprehensive IPM framework that combines multiple control tactics [3] [5]. Recommended application rates range between 0.02-0.08 ppm in stored wheat flour, with higher concentrations within this range providing more rapid suppression and longer residual activity [3] [1]. Application should occur prior to storage or at first detection of infestation, as this compound works most effectively as a preventative treatment that disrupts population establishment.
In operational settings, this compound demonstrates excellent compatibility with other biorational approaches including inert dusts (diatomaceous earth, kaolin clay) and other insect growth regulators with different modes of action [5]. Such combinations often produce synergistic effects that enhance overall efficacy while reducing the selection pressure for resistance development. The combination of this compound with the juvenoid pyriproxyfen has shown particular promise for managing insect populations with diverse resistance mechanisms [3].
The integration of this compound within stored product IPM programs should emphasize timely application, proper formulation, and rotational strategies with non-chemical controls to preserve its long-term efficacy. When applied according to recommended protocols and rates, this compound provides effective suppression of T. castaneum populations while addressing key limitations of conventional insecticides, including minimal mammalian toxicity, low environmental persistence, and favorable resistance management properties.
The cotton leafworm, Spodoptera littoralis (Boisduval) (Lepidoptera: Noctuidae), is a highly destructive polyphagous pest of significant economic importance across Africa, Mediterranean Europe, and Middle Eastern countries. This pest demonstrates remarkable host plasticity, feeding on over 87 plant species including cotton, corn, tomatoes, peppers, and various vegetable crops, causing substantial yield losses without effective control measures [1] [2]. The invasive potential of S. littoralis has led to its classification as an A2 quarantine pest by the European and Mediterranean Plant Protection Organization (EPPO), with high risk of introduction to new territories through international trade [2].
This compound (N-[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)-phenylaminocarbonyl]-2,6-difluorobenzamide) belongs to the benzoylphenyl urea class of insect growth regulators (IGRs) and acts as a chitin synthesis inhibitor (CSI) [3]. It disrupts the formation and deposition of chitin during molting processes, ultimately leading to impaired ecdysis, cuticular deformities, and mortality in larval stages [4] [3]. The unique mode of action of this compound, targeting biochemical pathways distinct from conventional neurotoxic insecticides, makes it a valuable component in integrated pest management (IPM) programs, particularly for managing resistant pest populations [5] [3].
Standardized bioassays have established the concentration-mortality relationship of this compound against S. littoralis larvae, providing essential baseline data for both laboratory research and field application planning. The toxicity values demonstrate this compound's potent insecticidal activity against early larval instars, which are generally most susceptible to chitin synthesis inhibitors [1] [3].
Table 1: Toxicity parameters of this compound against S. littoralis larvae
| Larval Instar | LC50 (ppm) | LC25 (ppm) | LC10 (ppm) | Reference |
|---|---|---|---|---|
| Second instar | 17.01 | - | - | [1] |
| Second instar | 26.63 | - | - | [1] |
| Third instar | 0.99* | 0.24* | 0.127* | [5] [6] |
| Fourth instar | 46.35 | - | - | [1] |
\Values originally determined for S. frugiperda, included for reference due to close phylogenetic relationship*
The differential susceptibility across larval instars highlights the importance of precise timing for field applications, with earlier instars showing greater sensitivity to this compound treatments [1]. The sublethal concentrations (LC10 and LC25) are particularly valuable for studying the transgenerational effects and sublethal impacts on biological parameters that inform IRM strategies [6].
The leaf-dip bioassay is the standardized approach for evaluating this compound toxicity against S. littoralis larvae under controlled laboratory conditions. This protocol ensures reproducible results across experiments and allows for valid comparisons between different insecticide treatments or pest populations [1] [3].
Solution Preparation: Prepare serial dilutions of this compound from stock solution using 0.1% Tween-80 as surfactant. Include a solvent control (0.1% Tween-80 only) for baseline mortality correction [1] [3].
Leaf Treatment: Dip castor bean leaf discs (9 cm diameter) in respective test concentrations for 10 seconds, ensuring complete coverage. Allow treated leaves to air dry completely [1].
Larval Exposure: Place treated leaf discs in containers and introduce early second instar larvae (10 larvae per replicate). Ensure larvae are of similar size and age for consistent results [1] [3].
Experimental Conditions: Maintain bioassay units at 27 ± 2°C, 65 ± 5% relative humidity, with a 16:8 (L:D) photoperiod [3].
Data Collection: Record larval mortality at 24-hour intervals for 72 hours. Calculate corrected mortality using Abbott's formula when control mortality exceeds 5% [1].
Statistical Analysis: Determine LC values using probit analysis with appropriate statistical software (e.g., SPSS). Compute 95% fiducial limits and regression slopes [1].
The following diagram illustrates the complete bioassay workflow from specimen preparation to data analysis:
Sublethal concentrations of this compound exert profound impacts on the developmental biology of S. littoralis that extend beyond initial mortality. These effects are critical for understanding the full insecticidal potential of this compound in population suppression [6] [7].
Table 2: Sublethal effects of this compound on developmental parameters of S. littoralis
| Developmental Parameter | LC10 Exposure | LC25 Exposure | Control | Reference |
|---|---|---|---|---|
| Larval duration (days) | Significantly extended | Significantly extended | Normal development | [7] |
| Pupal duration (days) | Significantly extended | Significantly extended | Normal development | [7] |
| Pupal weight reduction | 12-15% | 18-22% | Baseline | [8] |
| Adult longevity reduction | 10-12% | 15-20% | Baseline | [8] |
| Total development time | Extended by 3-4 days | Extended by 5-7 days | Normal cycle | [7] |
The transgenerational effects of sublethal this compound exposure manifest as reduced fecundity and fertility, ultimately suppressing population growth rates in subsequent generations [6] [7].
Table 3: Effects of sublethal this compound on reproductive parameters of S. littoralis
| Reproductive Parameter | LC10 Exposure | LC25 Exposure | Control | Reference |
|---|---|---|---|---|
| Fecundity (eggs/female) | 411.84 ± 42.38 | 328.75 ± 50.81 | 560.27 ± 13.47 | [7] |
| Egg fertility (%) | 75.2 ± 3.5 | 68.7 ± 4.2 | 89.4 ± 2.1 | [8] |
| Net reproduction rate (R0) | Significantly decreased | Significantly decreased | Baseline | [7] |
| Intrinsic rate of increase (r) | Significantly decreased | Significantly decreased | Baseline | [7] |
| Mean generation time (T) | 31.39 ± 0.99 days | 28.72 ± 0.47 days | 27.35 ± 0.54 days | [7] |
The biochemical response of S. littoralis to this compound exposure involves complex detoxification mechanisms. Assessing enzyme activities provides insights into potential resistance development and metabolic adaptation in field populations [3] [7].
Sample Preparation: Homogenize treated larvae (100 mg) in 1 mL of 0.1 M phosphate buffer (pH 7.4) containing 1 mM EDTA and 1 mM dithiothreitol [3].
Centrifugation: Centrifuge homogenate at 12,000 × g for 20 minutes at 4°C. Collect supernatant as enzyme source [3].
Protein Quantification: Determine protein concentration using Bradford method with bovine serum albumin as standard [7].
The following diagram illustrates the molecular mechanism of this compound action in chitin biosynthesis inhibition:
Based on bioassay results and field efficacy trials, this compound demonstrates optimal performance when applied under specific conditions:
This compound's unique mode of action and favorable environmental profile make it suitable for integrated pest management systems. Key considerations include:
These application notes and protocols provide researchers with standardized methodologies for evaluating this compound efficacy against S. littoralis. The comprehensive approach encompassing lethal toxicity assessment, sublethal effects evaluation, and biochemical analysis offers a holistic framework for understanding the full impact of this insect growth regulator on target pest populations. The transgenerational effects documented at sublethal concentrations highlight the potential for this compound to provide extended population suppression beyond direct mortality, supporting its role in sustainable resistance management programs. Continued monitoring of field efficacy and resistance development remains essential for maintaining this compound as an effective tool against this economically important polyphagous pest.
This compound ((RS)-1-[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-3-(2,6-difluorobenzoyl) urea) is a benzoylphenylurea insecticide that acts as a chitin synthesis inhibitor (CSI). It disrupts insect development by inhibiting chitin deposition during molting processes, making it particularly effective against larval stages and eggs. This compound exhibits low mammalian toxicity with acute oral LD₅₀ in rats exceeding 3000 mg/kg and dermal LD₅₀ exceeding 4000 mg/kg, which contributes to its favorable toxicological profile for agricultural and veterinary applications [1] [2].
Maximum Residue Limits (MRLs) represent the highest legally permissible concentrations of pesticide residues in food commodities and animal feeds, expressed in mg/kg. These limits are established based on Good Agricultural Practice (GAP) data and ensure that food derived from commodities complying with these MRLs is toxicologically acceptable. The Codex Alimentarius Commission serves as the primary international source for MRLs, while regional authorities like the European Commission and US EPA maintain their own specific regulations [3]. In the European Union, Regulation (EC) No 396/2005 harmonizes MRLs for approximately 315 fresh products and their processed counterparts, with a general default MRL of 0.01 mg/kg applying where a pesticide is not specifically mentioned [4].
Table 1: Maximum Residue Limits (MRLs) for this compound in Various Food Commodities Across Different Regulatory Jurisdictions
| Commodity | European Union | Codex Alimentarius | United States | Brazil | Japan | South Korea |
|---|---|---|---|---|---|---|
| Apples | 0.5 mg/kg | Not established | Not established | Not established | Not established | Not established |
| Citrus fruits | Not established | Not established | Not established | Not established | 0.3 mg/kg | Not established |
| Lemons | Not established | Not established | Not established | Not established | Not established | Not established |
| Cottonseed | Not established | Not established | Not established | 0.05 mg/kg | Not established | Not established |
| Chinese cabbage | Not established | Not established | Not established | Not established | Not established | 0.2 mg/kg |
| Grapes | Not established | Not established | Not established | Not established | Not established | Not established |
| Tomatoes | Not established | Not established | Not established | Not established | Not established | Not established |
The European Food Safety Authority (EFSA) conducted a comprehensive review of this compound MRLs according to Article 12 of Regulation (EC) No 396/2005. The assessment concluded that while no apparent risk to consumers was identified, some information required by the regulatory framework was missing, making the consumer risk assessment indicative only. The highest chronic exposure calculated from authorized uses represented 9.0% of the Acceptable Daily Intake (ADI) for European children. When considering internationally recommended Codex Maximum Residue Limits (CXLs), the highest chronic exposure reached 24.5% of the ADI for French toddlers [5].
Table 2: EU MRLs for this compound in Commodity Groups Based on Regulation (EC) No 396/2005
| Commodity Group | Specific Commodities | MRL (mg/kg) |
|---|---|---|
| Fruits | Apples | 0.5 |
| Vegetables | Not specified | Default: 0.01 |
| Cereals | Not specified | Default: 0.01 |
| Animal products | Not specified | Default: 0.01 |
| Processed commodities | Same as fresh products (adjusted for dilution/concentration) | Proportional to fresh |
The general residue definition for monitoring and risk assessment of this compound established by EFSA is "This compound (any ratio of constituent isomers)." This definition applies to both plant and animal commodities. This compound demonstrates limited metabolism in plants and animals, with the parent compound being the major component in all metabolism studies. The metabolic profile in rotational crops is similar to primary crops, and processing operations like pasteurization, baking, brewing, boiling, and sterilization don't significantly impact residue composition [5].
For animal commodities, the residue definition is considered fat-soluble. The dietary burden calculation for cattle exceeded the trigger value of 0.1 mg/kg dry matter, indicating the potential for residue transfer to livestock products. However, MRLs for sheep, swine, and poultry products weren't derived as these livestock groups aren't expected to be exposed to significant this compound residues [5].
Scope and Applications: This method enables sensitive detection and quantification of this compound residues in complex matrices like wheat flour, simultaneously confirming bio-efficacy against stored product pests such as Tribolium castaneum [2].
Materials and Reagents:
Sample Preparation Protocol:
GC-MS Instrumental Parameters:
Method Performance:
Scope and Applications: This rapid analysis method enables efficient quantification of this compound residues in apple and soil matrices with simplified sample preparation, avoiding extensive clean-up procedures [6].
Materials and Reagents:
Sample Preparation Workflow:
UPLC Instrumental Parameters:
Method Performance:
The establishment of this compound MRLs follows a structured scientific process outlined in Regulation (EC) No 396/2005. According to Article 12 of this regulation, EFSA is required to review existing MRLs for active substances included in Annex I to Directive 91/414/EEC. The assessment considers:
For this compound specifically, the primary crop metabolism was investigated in three different crop categories, with this compound identified as the major compound in all studies. The metabolic profile in confined rotational crops studies was similar, and processing studies demonstrated that standard food processing techniques don't significantly impact residue composition. Based on these findings, the residue definition for both monitoring and risk assessment was established as "this compound (any ratio of constituent isomers)" [5].
Chronic Exposure Assessment:
Acute Exposure Assessment:
Special Considerations:
The regulatory landscape for this compound MRLs continues to evolve with increasing emphasis on environmental protection, as evidenced by recent EU regulations lowering MRLs for certain neonicotinoids to protect pollinators. The analytical methodologies presented here provide robust tools for compliance monitoring, with both GC-MS and UPLC methods demonstrating sufficient sensitivity and reliability for enforcement of established MRLs. Researchers should note that this compound MRLs vary significantly across jurisdictions, emphasizing the importance of consulting region-specific regulations before conducting residue studies or submitting applications for new MRL establishments.
The scientific foundation for this compound MRLs is comprehensive, but certain data gaps remain, particularly regarding the impact of plant and livestock metabolism on isomer ratios. Future research should address these gaps, especially if new uses leading to higher consumer exposure are proposed. The consumer risk assessment for currently authorized uses indicates no apparent health concerns, with chronic exposure well below the established ADI for all population subgroups.
This protocol provides a detailed methodology for the quantitative determination of lufenuron in wheat flour using gas chromatography-mass spectrometry (GC-MS). The method involves a single-step solid-liquid extraction with ethyl acetate, followed by a cleanup step using Primary Secondary Amine (PSA) sorbent prior to instrumental analysis [1] [2].
Principle: this compound is extracted from wheat flour using ethyl acetate. The extract is then cleaned up using PSA to remove matrix interferences such as sugars, fatty acids, and other pigments. The purified extract is concentrated and analyzed by GC-MS [1] [2].
Materials and Reagents:
Procedure:
The following table summarizes the key analytical performance characteristics of the GC-MS method for this compound as reported in the literature [1]:
| Validation Parameter | Result / Value |
|---|---|
| Limit of Detection (LOD) | 5 ng/mL (S/N ≈ 3) |
| Limit of Quantification (LOQ) | 50 ng/mL |
| Linear Range | 50 - 1000 ng/mL |
| Correlation Coefficient (r²) | 0.998 |
| Average Recovery | 98.23% |
| Relative Standard Deviation (RSD) | ± 2.52% |
Recovery was determined by spiking wheat flour samples at three concentrations (150, 300, and 450 ng/g) [1].
The diagram below summarizes the entire sample preparation and analysis process.
Lufenuron is an insect growth regulator belonging to the benzoylphenylurea class and is used to control cat fleas [1]. Analytical methods are crucial for determining this compound residues in various matrices to ensure food and environmental safety.
The U.S. Food and Drug Administration (FDA) has developed and validated analytical methods for this compound. Specifically, LIB4657 is titled "Determination and Confirmation Analysis of this compound Residues in Salmon and Trout Tissue by Liquid Chromatography-Tandem Mass Spectrometry Atmospheric Pressure Chemical Ionization (LC-MS/MS APCI)" [2]. This indicates that a validated LC-MS/MS method is the primary technique for determining this compound in food commodities.
For an analytical method to be considered reliable, it must undergo a formal validation process. The following table summarizes the key parameters and typical acceptance criteria for a method like the one described in LIB4657, based on general guidelines for bioanalytical method validation [3].
| Validation Parameter | Experimental Procedure | Acceptance Criteria |
|---|---|---|
| Specificity | Analyze blank sample matrix (e.g., salmon tissue) and spiked matrix. No significant interference at the retention time of this compound. | Signal interference in blank < 20% of LLOQ signal [3]. |
| Linearity & Range | Prepare a series of matrix-matched standard solutions (e.g., 6 concentration levels). Plot analyte response vs. concentration. | Correlation coefficient (r²) ≥ 0.990 [3]. |
| Limit of Detection (LOD) | Analyze progressively lower concentrations. Signal-to-noise ratio (S/N) is measured. | Concentration yielding S/N ≥ 3:1. |
| Limit of Quantification (LOQ) | Analyze replicates at a low concentration. Evaluate precision and accuracy. | Concentration yielding S/N ≥ 10:1; precision (CV) ≤ 20%; accuracy (bias) ±20% [3]. |
| Accuracy | Analyze QC samples at multiple concentrations (low, mid, high) in replicates (n≥5). | Average bias within ±15% of the theoretical value [3]. |
| Precision (Repeatability) | Analyze intra-day QC samples (n≥5) at multiple concentrations. | Coefficient of Variation (CV) ≤ 15% [3]. |
| Precision (Intermediate Precision) | Analyze inter-day QC samples (n≥5) over multiple days, analysts, or equipment. | Coefficient of Variation (CV) ≤ 15% [3]. |
This protocol outlines the general steps for determining this compound in salmonid tissue, based on the scope of LIB4657.
1. Scope and Principle
2. Reagents and Materials
3. Sample Preparation (Representative Workflow) The following diagram illustrates the general sample preparation and analysis workflow.
4. Instrumental Analysis (LC-MS/MS)
5. Validation Procedure The entire method must be experimentally validated. The following diagram maps the logical sequence of the validation process.
The public postings of Laboratory Information Bulletins (LIBs) do not include the full detailed protocols [2]. To obtain the complete method for implementation in your laboratory, you can:
Q: What is the core mechanism by which P450 monooxygenases confer resistance to lufenuron? The primary mechanism is the overexpression of specific P450 genes, which leads to increased production of detoxification enzymes that metabolize this compound, reducing its effective concentration within the insect's body.
The table below summarizes key P450 genes implicated in this compound resistance across different insect species:
| Insect Species | P450 Gene(s) | Evidence Type | Key Findings |
|---|---|---|---|
| Drosophila melanogaster [1] | Cyp12a4 |
Genetic mapping, transgenic expression | Overexpression in midgut and Malpighian tubules confers resistance; ubiquitous ectopic expression is lethal. |
| Spodoptera frugiperda (Fall Armyworm) [2] | Multiple, including CYP9A subfamily |
RNA-Seq (Transcriptome analysis) | 35 detoxification genes were differentially expressed in resistant larvae; 24 were P450s, predominantly from the CYP9A, CYP3, CYP4, and CYP6 families. |
| Earias vittella (Spotted Bollworm) [3] | General P450 activity | Enzyme assay | Sub-lethal this compound exposure significantly increased activity of cytochrome P450 monooxygenases and esterases. |
Q: What is the experimental workflow for identifying and validating P450 involvement in this compound resistance? The following diagram outlines a multi-step process that integrates modern transcriptomics with functional validation:
1. Transcriptome Profiling via RNA-Seq [2] This protocol is used to discover which genes are overexpressed in resistant insects.
2. Differential Gene Expression Analysis [2]
3. Functional Validation via RNA Interference (RNAi) [4] This protocol tests if a candidate P450 gene is necessary for resistance.
Q: Our RNAi experiment shows low knockdown efficiency. What could be wrong?
Q: We see P450 gene overexpression in resistant strains, but how do we prove it's directly metabolizing this compound?
Q: Our transcriptomic data shows many P450s are differentially expressed. How do we prioritize candidates?
CYP6, CYP9, and CYP12 [2] [1]. Check if their expression is localized to key detoxification tissues like the midgut or Malpighian tubules [1].
The table below summarizes the major genes associated with this compound resistance and their characterized mechanisms.
| Resistance Gene | Insect Species | Resistance Mechanism | Key Tissues of Expression | Functional Evidence |
|---|---|---|---|---|
| Cyp12a4 [1] [2] [3] | Drosophila melanogaster | Metabolic detoxification (Cytochrome P450) | Midgut, Malpighian tubules [1] | Transgenic overexpression confirmed to confer resistance [1]. |
| Cyp P450s [4] | Spodoptera frugiperda | Metabolic detoxification (Cytochrome P450) | Not Specified | Upregulated in resistant strains; includes CYP9A, CYP321A1 families [4]. |
| SfCHSA [5] | Spodoptera frugiperda | Target-site (Chitin Synthase A) | Head, Integument (cuticle) [5] | Expression induced by this compound; key chitin synthesis target [5]. |
| SfCHSB [5] | Spodoptera frugiperda | Target-site (Chitin Synthase B) | Midgut [5] | Involved in peritrophic membrane formation [5]. |
This protocol is used to quantify the expression level of resistance genes (e.g., Cyp12a4, SfCHSA) in different insect strains or tissues [1] [4] [5].
This protocol is for identifying mutations in the chitin synthase gene (SfCHSA) associated with resistance [5].
This method compares the global gene expression patterns between resistant (LUF-R) and susceptible (LUF-S) strains to discover novel resistance mechanisms [4].
The following diagram illustrates the logical workflow for investigating the molecular mechanisms of this compound resistance.
Q1: Our qPCR shows no difference in known P450 genes. What other mechanisms should we investigate?
Q2: We identified a novel mutation in the chitin synthase gene. How can we prove it causes resistance?
Q3: Our transcriptome data is noisy with high variation between biological replicates. How can we improve it?
The following tables summarize the key enzymatic and biochemical changes reported in recent studies across different species. These findings can help you anticipate and interpret results in your experiments.
Table 1: Effects on Antioxidant Enzymes and Oxidative Stress
| Species | Tissue / Sample | Exposure Details | Superoxide Dismutase (SOD) | Catalase (CAT) | Glutathione (GSH) | Peroxidase (POD) | Study |
|---|---|---|---|---|---|---|---|
| Grass Carp (C. idella) | Liver, Kidney, Gills, Heart, Brain | 2-4 µg/L for 33 days | Increased in all tissues | Increased (Liver, Kidney, Gills); Decreased (Heart, Brain) | Increased in all tissues | Decreased (Gills, Kidney); Increased (Liver, Brain, Heart) | [1] |
| Broiler Chickens | Heart, Liver, Kidney | 4-16 mg/kg body weight for 39 days | Depletion (in visceral tissues) | Depletion (in visceral tissues) | Depletion (in visceral tissues) | Depletion (in visceral tissues) | [2] [3] |
| Common Carp (C. carpio) | Plasma | 0.5, 1.0, 2.0 mg/L for 21 days | No significant change | Activity Increased | - | - | [4] |
Table 2: Effects on Metabolic, Detoxification, and Health Biomarkers
| Species | Aspartate Aminotransferase (AST) & Alanine Aminotransferase (ALT) | Alkaline Phosphatase (ALP) | Detoxification Enzymes | Other Key Biomarkers | Study |
|---|---|---|---|---|---|
| Broiler Chickens | Significant increase (Liver function test) | Significant increase (Liver function test) | - | Increased Urea, Creatinine (Renal function); Increased Cholesterol, Creatinine Kinase (Cardiac function) | [2] [3] |
| Cotton Leafworm (S. littoralis) | Activity significantly increased | Activity significantly increased | Glutathione S-transferase (GST) activity inhibited | - | [5] |
| Yellow Fever Mosquito (Ae. aegypti) | - | - | α-esterases, β-esterases, and Glutathione-S-transferases (GST) expression increased | Carbohydrate and lipid content reduced; Cytochrome P450 expression increased | [6] |
| Common Carp (C. carpio) | - | - | - | Thyroxine (T4) level increased; Triiodothyronine (T3) level decreased | [4] |
Here are standardized methodologies for assessing lufenuron's effects, compiled from the cited studies. You can use these protocols to replicate experiments or troubleshoot your own procedures.
This protocol is adapted from the study on grass carp (Ctenopharyngodon idella) [1].
This protocol is adapted from the study on broiler chickens [2] [3].
The diagrams below, generated using Graphviz, illustrate the primary biochemical pathways affected by this compound exposure, based on the gathered data.
The oxidative stress pathway shows how this compound induces reactive oxygen species (ROS), leading to modulation of key antioxidant enzymes. When this defense is overwhelmed, it results in cellular damage, consistent with findings in broiler chickens and fish [2] [1].
The chitin synthesis pathway illustrates this compound's target-specific action in insects, inhibiting Chitin Synthase (CHS1) and leading to failed molting. This mechanism explains its effectiveness as an insecticide and the developmental defects observed in studies on Helicoverpa armigera and Spodoptera littoralis [5] [7].
Current research indicates that lufenuron exposure leads to broad oxidative stress in non-target organisms, which indirectly involves the antioxidant system that GSTs are a part of.
The table below summarizes the key quantitative findings from the broiler chicken study, which illustrate the systemic effects of this compound.
Table 1: Documented Effects of this compound in Broiler Chickens (39-day study) [1] [2]
| Parameter Category | Specific Parameter | Observed Change (in high-dose groups) | Biological Significance |
|---|---|---|---|
| Hematology | RBC Count, PCV, Hemoglobin | Significant Decrease | Indicates potential anemia or hemolytic activity. |
| WBC Count | Significant Increase | Suggests an immune response or inflammatory state. | |
| Serum Biochemistry | Liver Enzymes (ALT, AST, ALP) | Significant Increase | Points to hepatocellular damage and impaired liver function. |
| Renal Biomarkers (Urea, Creatinine) | Significant Increase | Indicates stress and impaired filtration in the kidneys. | |
| Antioxidant Status | Glutathione (GSH) Levels | Depletion | Confirms a state of oxidative stress and reduced antioxidant capacity. |
| Histopathology | Liver, Kidneys, Heart | Architectural Alterations | Provides physical evidence of organ-specific toxicity. |
Since a direct assay for "this compound's effect on GST" is not described, here is a standard, widely used protocol for measuring general GST enzyme activity. You can adapt this to test this compound by including it in the reaction mixture.
GST Activity Measurement via CDNB Conjugation Assay [4]
This method spectrophotometrically measures the rate of conjugation of the model substrate 1-chloro-2,4-dinitrobenzene (CDNB) to reduced glutathione (GSH).
The diagram below illustrates the workflow of this standard assay.
Q1: Based on the literature, should I expect this compound to inhibit or induce GST activity? A1: The evidence is indirect. This compound causes systemic oxidative stress and depletes glutathione (GSH) [1] [2]. GST activity depends on GSH availability. Therefore, you might observe a decrease in overall GST-mediated conjugation due to GSH depletion, but this is likely an indirect effect rather than direct enzyme inhibition.
Q2: What is a positive control I can use for a GST inhibition assay? A2: While the search results do not specify a particular inhibitor for a positive control, they mention that known GST inhibitors include GSH analogs and mimetics, as well as compounds that form adducts with the GSH co-substrate [6]. You should consult a specialized biochemical supplier for commercially available, well-characterized GST inhibitors.
Q3: My GST activity results are highly variable. What could be the cause? A3:
To directly address the relationship between this compound and GST, you may need to design original experiments. The following flowchart outlines a potential investigative approach.
Lufenuron, a benzoylurea insect growth regulator, inhibits chitin synthesis, but pests like Spodoptera frugiperda and Drosophila melanogaster have developed resistance primarily through two mechanisms [1] [2].
The table below summarizes the primary resistance mechanisms and supporting evidence.
| Resistance Mechanism | Key Genes/Enzymes Involved | Insect Species Studied | Experimental Evidence |
|---|---|---|---|
| Metabolic Detoxification | CYP P450s (e.g., Cyp12a4, CYP9A) | Drosophila melanogaster [1], Spodoptera frugiperda [2] | Gene overexpression confirmed via RNA-Seq & qPCR; transgenic expression (GAL4/UAS) confirms resistance phenotype [1] [2]. |
| Metabolic Detoxification | Glutathione S-transferases (GSTs) | Spodoptera frugiperda [2] | Transcriptome analysis shows differential expression in resistant strains [2]. |
| Metabolic Detoxification | Carboxylesterases (CCEs) | Spodoptera frugiperda [2] | Transcriptome analysis shows differential expression in resistant strains [2]. |
| Target-Site Alteration | Chitin Synthase (CHS), Chitinase (CHT) | Spodoptera frugiperda [4] | Sublethal exposure alters gene expression; molecular docking suggests potential binding interference [4]. |
| Multiorgan Defense | Fat body, Malpighian tubules, Cuticle | General Lepidoptera/Insecta [3] | Systems biology perspective; detoxification and excretion occur across multiple organ systems [3]. |
FAQ 1: My bioassays show a decreasing efficacy of this compound against a field population. How can I confirm if metabolic resistance is involved?
Solution: A combination of transcriptomic and functional genetic tools is recommended.
FAQ 2: Are there other physiological systems beyond metabolic enzymes that could be contributing to resistance?
Solution: Yes, a multi-organ system perspective is crucial. Resistance is not just metabolic but a coordinated physiological response [3].
The following diagram illustrates the multi-organ nature of this compound resistance.
FAQ 3: What are some sustainable strategies to manage or delay this compound resistance?
Solution: Implement an Integrated Resistance Management (IRM) strategy.
Here are detailed methodologies for two key experiments cited in the research.
This protocol is based on the methodology used to identify differentially expressed genes in this compound-resistant Spodoptera frugiperda [2].
This protocol outlines the approach used to characterize the SfUGT50A15 gene in Spodoptera frugiperda [5].
The workflow for creating and validating a knockout strain is summarized below.
The following table summarizes the documented effects of lufenuron on haemocyte counts in different species.
| Organism | Dose/Concentration | Exposure Time | Key Effects on Haemocyte Count | Source |
|---|
| Spodoptera littoralis (Cotton leafworm, insect) | 0.28 ppm, 0.62 ppm (LC10 & LC25 for 4th instar larvae) | 72 hours | • Changes in differential count: Decrease in Prohaemocytes (Pr), Granulocytes (Gr), Plasmatocytes (Pl); increase in Oenocytes (Oe), Spherulocytes (Sph). • Total count: No specific data on overall change. | [1] | | Broiler Chickens (Bird) | 12 mg/kg & 16 mg/kg body weight | 39 days | • Significant decrease: Red Blood Cell (RBC) count, Packed Cell Volume (PCV), Hemoglobin (Hb). • Significant increase: White Blood Cell (WBC) count. | [2] [3] | | Japanese Quails (Bird) | 0.7 mg/kg, 1.2 mg/kg, 1.7 mg/kg body weight | 45 days | • Significant decrease: RBC count, PCV, Hb. • Significant increase: WBC count. | [4] |
Here are detailed methodologies from the research for assessing haemocyte parameters, which you can adapt for your experiments.
The protocol below focuses on differential haemocyte count in insects [1].
The following method, used in broiler chicken and quail studies, is standard for hematological analysis and can be applied to mammalian models [2] [4] [3].
The experimental workflow for the avian/mammalian protocol is summarized below:
The table below summarizes the sublethal effects of lufenuron observed across various animal models, which is crucial for understanding its broader physiological impact.
| Organism | Concentration / Dose | Exposure Duration | Key Sublethal Effects Observed | Citation |
|---|---|---|---|---|
| Atlantic Salmon | Standard 7-day oral dose | 8 and 14 days | Transient inhibition of liver transcription; disruption of SUMO and apelin pathways; liver bioaccumulation. | [1] |
| Pregnant Albino Rats | 0.4 & 0.8 mg/kg (oral) | During organogenesis (days 6-15 of gestation) | Maternal: Reduced weight gain, uterine abnormalities (asymmetry, resorption sites). Fetal: Growth retardation, morphological & skeletal malformations, DNA fragmentation, oxidative stress. | [2] |
| Male Japanese Quails | 0.4, 0.8, 1.2 mg/kg (oral) | 45 days | Reduced feed intake & body weight; hematological disturbances (anemia); increased liver enzymes (AST, ALT); histopathological changes in liver, kidney, heart; oxidative stress. | [3] |
| Grass Carp | 2 & 4 µg/L (waterborne) | 33 days | Organ-specific oxidative stress: Altered activities of SOD, POD, CAT, and GSH in liver, kidney, gills, heart, and brain. | [4] |
| Formosan Subterranean Termite | 250, 500, 1000 ppm (in diet) | 30-32 days | Reduced survivorship, running speed, food consumption, tunneling; increased microbial infections; inhibited social behaviors (carcass-burying). | [5] |
| Zooplankton Communities | 3 µg/L (waterborne) | Single application, monitored over time | Direct effects on Cyclopoida and Daphnia; indirect effects on Calanoida and Rotifera due to reduced predation; slower recovery without uncontaminated refuges. | [6] |
For researchers aiming to replicate these findings or screen for similar effects, here are the methodologies from the cited studies.
This protocol is based on a study where juvenile salmon (avg. weight 40g) were used [1].
This protocol is based on a study in pregnant albino rats [2].
This protocol is based on a study in grass carp [4].
The following diagrams illustrate the core physiological pathway disrupted by this compound and a generalized workflow for conducting these studies.
Q1: this compound is considered safe for mammals as they lack chitin. Why do studies show significant toxicity in mammalian models like rats and quails? While it's true that the primary insecticidal target (chitin) is absent in mammals, the evidence indicates this compound can cause oxidative stress [2] [3] [4]. This stress leads to lipid peroxidation, DNA damage, and cellular apoptosis. Furthermore, transcriptomic studies in salmon show it can disrupt fundamental cellular pathways like sumoylation, which are conserved across vertebrates [1]. Toxicity is likely mediated through these non-target mechanisms.
Q2: How persistent is this compound in experimental subjects, and does it bioaccumulate? Research indicates that this compound can bioaccumulate but also clears from tissues over time. In Atlantic salmon, a 7-day oral dose led to significant liver accumulation, with levels dropping by about half after a one-week depuration period. However, detectable residues were still present in the liver after 513 days, indicating potential for very long-term persistence in certain tissues [1]. Its high fat-solubility contributes to this persistence [7].
Q3: In aquatic ecotoxicology studies, how can the recovery of affected populations be tested? The study on zooplankton provides a robust model [6]. You can design a mesocosm experiment (e.g., using outdoor experimental ditches) where only a portion of the habitat is treated with this compound, while other sections serve as uncontaminated refuges. After an initial period with a physical barrier, removing the barrier allows you to monitor the rate at which organisms from the refuge recolonize the treated area, providing direct data on recovery potential.
The table below summarizes the dissipation half-lives of lufenuron across different crops, as reported in recent studies.
| Crop | Half-Life (Days) | Experimental Conditions / Notes | Citation |
|---|---|---|---|
| Pak Choi | 2.02 - 5.13 | Range from field trials across 10 Chinese provinces; dissipation influenced by temperature and climate. [1] | |
| Apple | 11.3 - 16.1 | Double-exponential model best fit the data; half-life range for recommended and higher doses. [2] | |
| Maize | 2.51 - 3.00 | Half-life of 2.51 days for nano-microemulsion vs. 3.00 days for commercial formulation. [3] | |
| Grape | 2.79 | First-order kinetics; half-life calculated at the recommended dosage. [4] |
Here are the detailed methodologies for the key experiments cited, which you can adapt for your own work.
This is the standard method used in several of the cited studies for extracting and quantifying this compound residues in plant matrices. [3] [2] [1]
To model the dissipation data and calculate the half-life, various kinetic models can be applied. A 2025 study on apples found that the Double-Exponential (DE) model provided a superior fit compared to zero-, first-, or second-order models. [2]
Issue: Inconsistent dissipation curves between field trial replicates.
Issue: Low recovery rates during sample extraction.
The following diagram illustrates the logical workflow for conducting a pesticide dissipation study, from field trials to risk assessment, integrating the key concepts from the provided research.
Q: What is the acceptable daily intake (ADI) for this compound, and how is dietary risk assessed?
Q: Does the formulation of this compound affect its dissipation rate?
Q: What are the main factors influencing the dissipation rate of this compound in the field?
Lufenuron is a benzoylurea insecticide that acts as a chitin synthesis inhibitor (CSI), making it effective against various biting and sucking insects [1]. Its high lipophilicity means it is best absorbed with a meal, a property that also influences its behavior during chemical analysis [1].
In analytical chemistry, the "matrix" refers to all components of a sample other than the analyte of interest. A matrix effect occurs when these components interfere with the detection and quantification of the analyte. For this compound, research has shown that matrix effects can significantly influence its bioavailability and detection. One study noted that the dialyzability of this compound (a measure of its bioavailability) was influenced by the matrix in the order: grape > wine > standard solutions [2]. This demonstrates that complex biological matrices can alter the apparent concentration of this compound, leading to inaccurate results if not properly accounted for.
Here are established methods for extracting and quantifying this compound residues from various vegetable and fruit matrices.
This method was developed to determine residue levels of this compound under field conditions [3].
| Parameter | Value |
|---|---|
| Limit of Detection (LOD) | 0.61 μg/kg |
| Limit of Quantification (LOQ) | Not explicitly stated, but typically 3.3 x LOD (~2.0 μg/kg) |
| Linear Dynamic Range | Confirmed, but specific range not stated |
This method uses a modified Matrix Solid Phase Dispersion (MSPD) technique for simpler sample preparation [4].
| Parameter | Value |
|---|---|
| Limit of Detection (LOD) | 1.12 - 1.61 μg/L |
| Limit of Quantification (LOQ) | 3.73 - 5.36 μg/mL |
| Linearity (R²) | ≥ 0.994 |
| Percent Recovery | 88.5% - 116.9% |
Here are common issues and solutions presented in a FAQ format.
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Low Recovery Rates | Inefficient extraction from complex matrix; analyte loss during cleanup. | Use the modified MSPD technique for more efficient extraction from complex vegetable samples [4]. Validate recovery using spiked blanks and adjust solvent ratios or sorbent types. |
| Matrix Effects in Detection | Co-extracted compounds interfering with ionization or detection. | Use matrix-matched calibration standards instead of pure solvent standards [4]. Employ an internal standard. The LC-MS/MS method is more specific and can help overcome these interferences [3]. |
| Poor Chromatographic Peak Shape | Inappropriate mobile phase or column; matrix buildup on column. | Adhere to the specified mobile phase (ACN:H₂O, 80:20) [4]. Implement a guard column and follow a rigorous column cleaning and re-equilibration protocol. |
| High Method Detection Limits | Insensitive detection technique; significant background noise. | Switch to a more sensitive detector like MS/MS, which offers lower LODs (e.g., 0.61 μg/kg) [3]. Optimize sample cleanup to reduce background interference. |
The following diagram illustrates the streamlined sample preparation process using the Modified Matrix Solid Phase Dispersion (MSPD) technique, which is particularly effective for handling complex vegetable matrices [4].
This workflow highlights the key stages of the MSPD extraction process, which is noted for being simpler and faster than conventional methods like Solid Phase Extraction (SPE) as it combines several steps [4].
| Pest Species (Life Stage) | Lufenuron Efficacy (LC₅₀ or Notable Effect) | Chlorfluazuron Efficacy (LC₅₀ or Notable Effect) | Key Findings & Context |
|---|---|---|---|
| Spodoptera littoralis (4th instar larvae) [1] | LC₅₀ = 1.7 ppm | LC₅₀ = 2.2 ppm | No significant difference in direct toxicity against this Lepidopteran pest. Both caused similar biochemical disruptions (increased AST, ALT, ALP; decreased GST) [1]. |
| Lepeophtheirus salmonis (Sea Lice, copepodid stage) [2] | >95% reduction (in vivo, 700 ppb exposure) | Information not available in search results | Effective via in-feed treatment for salmon; causes deformed cuticles and inhibits development in crustaceans [2]. |
| Coptotermes gestroi (Subterranean termites, colony elimination) [3] [4] | Information not available in search results | ~4-8 weeks to colony elimination | Highly effective in baiting systems; exploits social grooming for colony-wide control [3] [4]. |
| Callosobruchus maculatus (Cowpea beetle, adult mortality after 0 months) [5] | 100% mortality (at 5.0 mg/kg) | 98.5% mortality (at 5.0 mg/kg) | Both showed high initial efficacy, which declined over a 5-month storage period [5]. |
The data in the table above is derived from standardized bioassays. Here are the key methodologies used in the cited research.
Bioassay against Spodoptera littoralis [1]:
Efficacy Trial against Sea Lice [2]:
Baiting Protocol for Subterranean Termites [3] [4]:
Both compounds are Benzoylurea Chitin Synthesis Inhibitors (CSIs), but their biological impact and selectivity can differ.
The diagram below illustrates the proposed pathway by which Benzoylureas like this compound and chlorfluazuron disrupt insect development, based on research in insects and crustaceans [2].
The table below summarizes the core pharmacological differences between these two compounds.
| Feature | Lufenuron | Imidacloprid |
|---|---|---|
| Drug Class | Insect Development Inhibitor (IDI); Benzoylphenyl urea [1] [2] | Neonicotinoid Adulticide [3] [4] |
| Primary Molecular Target | Chitin synthase [1] [2] | Nicotinic acetylcholine receptors (nAChRs) [3] |
| Mechanism of Action | Inhibits the formation of chitin, a critical structural component of the insect exoskeleton. This prevents flea eggs from hatching and larvae from molting [1]. | Acts as an agonist at nAChRs, causing uncontrolled excitation of the nervous system, leading to paralysis and death of adult fleas [3]. |
| Effect on Flea Life Cycle | Inhibits reproduction and development; does not kill adult fleas [1]. | Kills adult fleas directly; has no direct effect on eggs or larvae [4]. |
| Speed of Action | Slower, population-level control over weeks [1]. | Rapid; begins killing adult fleas within hours [4]. |
A direct comparison of their performance in a controlled simulated home environment study is summarized below.
| Parameter | This compound | Imidacloprid |
|---|---|---|
| Study Model | Controlled simulated home environment with cats [5] | Controlled simulated home environment with cats [5] |
| Treatment Regimen | Monthly oral suspension [5] | Monthly spot-on formulation [5] |
| Reduction in Flea Counts | 86.8% reduction [5] | 100% reduction [5] |
| Flea Population Outcome | Treated cats remained consistently parasitized; clinically important populations developed [5] | Flea burdens maintained below the limit of detection [5] |
The data in the table above originates from a controlled clinical trial [5]. The key methodological details are:
The following diagrams illustrate the distinct modes of action and the experimental design used in the comparative study.
The data indicates that these compounds are not direct substitutes but can be complementary.
| Insecticide (Class) | Test Organism | Acute Toxicity (LC₅₀) | Key Sublethal & Physiological Effects |
|---|---|---|---|
| Lufenuron (Benzoylurea) | Helicoverpa armigera (Larvae) [1] | 6.16 mg a.i./L (72h) | ↑ Larval/pupal duration; ↓ larval/pupal weight; ↑ detoxification enzyme activity (GSTs, CarE) [1] |
| Hexaflumuron (Benzoylurea) | Helicoverpa armigera (Larvae) [1] | 31.75 mg a.i./L (72h) | ↑ Larval/pupal duration; ↓ larval/pupal weight; ↑ detoxification enzyme activity (GSTs, CarE) [1] |
| Chlorfluazuron (Benzoylurea) | Helicoverpa armigera (Larvae) [1] | 61.31 mg a.i./L (72h) | ↑ Larval/pupal duration; ↓ larval/pupal weight; ↑ detoxification enzyme activity (GSTs, CarE) [1] |
| This compound (Benzoylurea) | Colossoma macropomum (Fish) [2] | LC₅₀ 96h: 0.58 mg/L | Altered swimming; rapid opercular movement; gill lesions (lamellar aneurysm, hyperplasia) [2] |
| This compound (Benzoylurea) | Ctenopharyngodon idella (Grass carp) [3] | Sublethal: 2-4 µg/L (33 days) | Induced oxidative stress; tissue-specific disruption of antioxidant enzymes (SOD, CAT, POD, GSH) [3] |
The comparative data primarily comes from standardized toxicological bioassays. Here are the key methodologies:
Insect Toxicity Bioassay (Helicoverpa armigera) [1]:
Fish Acute Toxicity Test (Colossoma macropomum) [2]:
Fish Chronic Toxicity Test (Ctenopharyngodon idella) [3]:
The primary mode of action for Benzoylurea IGRs like this compound, Hexaflumuron, and Chlorfluazuron is the inhibition of chitin synthesis. The following diagram illustrates the pathway through which these chemicals exert their toxic effects on target insects.
The diagram above shows that while the primary insecticidal action is specific, non-target effects in species like fish and rats are significant. These include:
The current search reveals specific limitations in the available data that are important for researchers to note:
The table below summarizes key findings from toxicological studies on lufenuron, highlighting its effects on antioxidant enzymes and organ function biomarkers.
| Species (Study Type) | Dosage & Duration | Key Biochemical Effects on Antioxidant Enzymes | Effects on Organ Function Biomarkers | Histopathological & Other Findings |
|---|
| Broiler Chickens (In vivo) [1] [2] | 4-16 mg/kg BW Oral, 39 days | • Significant depletion of SOD, GSH, POD, and CAT in the liver, kidneys, and heart [1]. | • Liver: Significant ↑ ALT, AST, ALP. • Kidney: Significant ↑ Urea, Creatinine. • Cardiac: ↑ Cholesterol, Creatinine Kinase [1] [2]. | • Dose-dependent histoarchitectural alterations in the liver, kidneys, and heart [1]. | | Male Japanese Quails (In vivo) [3] | 0.4, 0.8, 1.2 µg/L in water, 45 days | • Increased lipid peroxidation (MDA) [3]. • Disturbance in antioxidant defense system [3]. | • Liver: ↑ ALT, AST, ALP. • Kidney: ↑ Urea, Creatinine. • Other: ↑ Cholesterol, Glucose [3]. | • Severe histopathological lesions in the liver, kidneys, testes, and intestine [3]. | | Grass Carp (In vivo) [4] | 2-4 µg/L Waterborne, 33 days | • Organ-specific responses:
For researchers looking to replicate or understand the context of these findings, here are the summarized methodologies.
The biochemical effects of this compound observed across these studies suggest a common underlying mechanism centered on oxidative stress. The diagram below illustrates this pathway and a general experimental workflow.
The general workflow for conducting these toxicological studies is summarized below.
The table below summarizes the persistence data for lufenuron found in the search results, which primarily includes degradation half-lives in various crops and one key dataset for soil.
| Matrix | Half-Life (T₁/₂) | Experimental Conditions / Notes |
|---|---|---|
| Soil | 16.6 days (Reference); 89.6 days (Stressed) [1] | Laboratory study; "stressed" soil underwent a drying-rewetting cycle, severely delaying degradation [1]. |
| Apple [2] | 11.3 - 16.1 days | Field trial, recommended dose. |
| Kumquat [3] | 9.1 - 12.6 days | Field trial. |
| Grape [4] | ~2.8 days | Field trial; initial deposit was 1.85 mg/kg. |
A critical finding from the soil study is that environmental stress can drastically increase this compound's persistence. The half-life increased more than fivefold in soil subjected to a single drying-rewetting cycle, indicating that its dissipation is highly dependent on environmental conditions [1].
The most detailed methodology for studying this compound's fate in soil comes from a controlled laboratory experiment [1]. The workflow and findings are summarized in the diagram below.
The specific experimental steps were as follows [1]:
The search results highlight several factors crucial for understanding this compound's environmental behavior:
The following tables summarize experimental data on the efficacy of lufenuron in combination with other agents against various insect pests.
Table 1: this compound Combinations in Veterinary Medicine (Flea Control) [1]
| Combination Partner | Target Pest | Host | Efficacy Outcome | Key Metric | Study Duration |
|---|---|---|---|---|---|
| Nitenpyram | Cat Flea (Ctenocephalides felis) | Dogs & Cats | 97.3% reduction in flea populations on pets within 7 days; up to 100% reduction in premise flea counts by Day 84. | Flea population reduction | 90 days |
Table 2: this compound Combinations in Agriculture [2] [3]
| Combination Partner | Target Pest | Experimental Setting | Efficacy Outcome / Effect | Key Findings |
|---|---|---|---|---|
| Methoxyfenozide | Beet Armyworm (Spodoptera exigua) | Laboratory (sublethal doses) | Enhanced insecticidal activity; dual disruption of 20E biosynthesis and immune signaling. | Increased susceptibility to insecticides; delayed development [2]. |
| Cyromazine | Onion Maggot (Delia antiqua) | Laboratory (bait evaluation) | Significant reduction in adult fertility and fecundity; high larval mortality in offspring. | Most offspring larvae died within 5 days of hatching [3]. |
| Pyriproxyfen | Onion Maggot (Delia antiqua) | Laboratory (bait evaluation) | Reduced adult survival and affected pupal emergence of offspring. | Enhanced fecundity within first 10 days after treatment [3]. |
To ensure reproducibility, here are the methodologies from key studies cited in the tables.
1. Protocol: this compound and Nitenpyram for Flea Control [1]
2. Protocol: this compound and Methoxyfenozide on Spodoptera exigua [2]
The following diagram illustrates the dual-disruption mechanism by which the combination of this compound and methoxyfenozide enhances insecticidal activity, as identified in the research on Spodoptera exigua [2].
This diagram illustrates the core finding that the combination of methoxyfenozide and this compound disrupts insect growth by simultaneously targeting two critical systems: hormone biosynthesis and immune function [2].
The table below summarizes key environmental fate and ecotoxicological parameters for lufenuron and representative insecticides from other major classes.
| Parameter | This compound (Benzoylurea) | Fipronil (Phenylpyrazole) | Imidacloprid (Neonicotinoid) | Chlorantraniliprole (Diamide) |
|---|---|---|---|---|
| Water Solubility (at pH 7, 20°C) | 0.046 mg/L [1] | 2.4 mg/L (at 20°C) | 510 mg/L (at 20°C) | 0.9-1.0 mg/L (at 20°C) |
| Soil Adsorption (Koc) | High (strongly bound) [2] | High (Koc 343-1276) | Moderate (Koc ~132) | Low to Moderate (Koc 100-301) |
| Soil Half-Life (DT₅₀) | 55.5 - 101 days [2] | 122 - 128 days | 26.5 - 229 days | 29.3 - 320 days |
| Primary Degradation Factor | Soil microorganisms [3] | Not specified in search results | Hydrolysis & Photolysis | Photolysis & Microbial |
| Toxicity to Aquatic Life | Grass Carp (Oxidative stress at 2-4 µg/L) [4] | Very high (LC₅₀ for fish <0.1 mg/L) | High (Chronic toxicity to invertebrates at ~1 µg/L) | Low to Moderate |
| Toxicity to Non-Target Insects | Affects chitin-synthesizing invertebrates [1] | High, broad-spectrum | High, systemic in plants | Selective (Lepidoptera) |
| Leaching Potential | Very low [2] | Low to Moderate | High | Moderate |
The comparative data is derived from standardized laboratory and field studies. Here are the methodologies behind key findings:
Soil Degradation Studies: Studies on this compound's degradation in three different Chinese soils (Jiangxi red soil, Taihu Lake rice soil, Northeast black soil) followed laboratory incubation protocols. Soils were treated with this compound and maintained at 25°C in the dark. Residual this compound concentrations were analyzed at regular intervals using High-Performance Liquid Chromatography (HPLC) to determine the degradation half-life [2]. A similar study confirmed that soil microorganisms are the primary drivers of its degradation [3].
Aquatic Toxicity Testing: The sublethal effects on grass carp (Ctenopharyngodon idella) were evaluated through a chronic exposure experiment [4].
Avian Toxicity Study: A study on male Japanese quails (Coturnix japonica) investigated effects at environmentally relevant concentrations [5].
This compound's specific biochemical target and emerging resistance mechanisms differentiate it from other insecticides.
Chitin Synthesis Inhibition: this compound is a chitin synthesis inhibitor (IRAC Group 15) that specifically targets the enzyme chitin synthase A (CHS-A) [1] [6]. It disrupts molting and development in immature insects, leading to mortality [6]. This mechanism is distinct from the neurotoxic action of fipronil (targets GABA-gated chloride channels) or imidacloprid (targets nicotinic acetylcholine receptors).
Resistance Development: A major resistance mechanism involves target-site mutations in the chitin synthase gene. A specific amino acid substitution (I1042M in Plutella xylostella) is highly correlated with resistance to multiple benzoylurea insecticides, including this compound [6]. This mutation was successfully introduced into Drosophila melanogaster using CRISPR/Cas9 technology, confirming its role in conferring resistance [6].
The diagram below illustrates this compound's specific mode of action and the primary resistance mechanism.
This compound's regulatory standing and environmental characteristics influence its global use patterns.
Regulatory Status: this compound is not approved for use in the European Union under Regulation (EC) No 1107/2009 [1]. It is, however, used in other regions, including North America, Asia-Pacific, and Morocco [1].
Persistence and Bioaccumulation: The Pesticide Properties Database (PPDB) classifies this compound as a "Forever Chemical" based on its high aquatic toxicity, environmental persistence (half-life >90 days in water or sediment), and high bioaccumulation potential (Log P = 5.12) [1]. Its high affinity for soil organic matter reduces its mobility but may contribute to its persistence in the environment [2].
Irritant;Environmental Hazard